2-{[3-(2-furyl)acryloyl]amino}benzoic acid
CAS No.:
VCID: VC11211162
Molecular Formula: C14H11NO4
Molecular Weight: 257.24 g/mol
* For research use only. Not for human or veterinary use.
![2-{[3-(2-furyl)acryloyl]amino}benzoic acid -](/images/structure/VC11211162.png)
Description |
Synthesis and PreparationWhile specific synthesis details for 2-{[3-(2-furyl)acryloyl]amino}benzoic acid are not readily available, compounds with similar structures often involve reactions between acryloyl chlorides and aminobenzoic acids. For instance, acryloyl chlorides can react with amines in the presence of a base to form amide bonds, which could be a plausible route for synthesizing this compound. Potential ApplicationsCompounds with furyl and acryloyl moieties are often explored for their biological activities, including antimicrobial and anticancer properties. For example, derivatives of furans have shown antimicrobial activity against various pathogens . Similarly, compounds with acryloyl groups have been investigated for their potential in drug design due to their ability to participate in biological interactions. Research Findings and DataGiven the lack of specific research findings on 2-{[3-(2-furyl)acryloyl]amino}benzoic acid, we can look at related compounds for insights: |
---|---|
Product Name | 2-{[3-(2-furyl)acryloyl]amino}benzoic acid |
Molecular Formula | C14H11NO4 |
Molecular Weight | 257.24 g/mol |
IUPAC Name | 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]benzoic acid |
Standard InChI | InChI=1S/C14H11NO4/c16-13(8-7-10-4-3-9-19-10)15-12-6-2-1-5-11(12)14(17)18/h1-9H,(H,15,16)(H,17,18)/b8-7+ |
Standard InChIKey | ZQZWZICEYIOQMW-BQYQJAHWSA-N |
Isomeric SMILES | C1=CC=C(C(=C1)C(=O)O)NC(=O)/C=C/C2=CC=CO2 |
SMILES | C1=CC=C(C(=C1)C(=O)O)NC(=O)C=CC2=CC=CO2 |
Canonical SMILES | C1=CC=C(C(=C1)C(=O)O)NC(=O)C=CC2=CC=CO2 |
PubChem Compound | 879444 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume